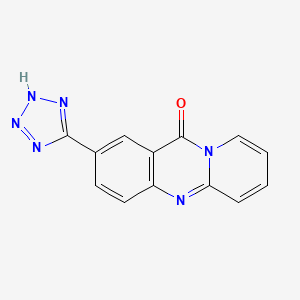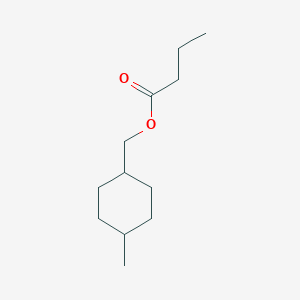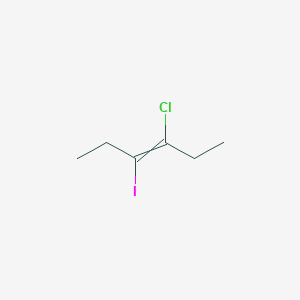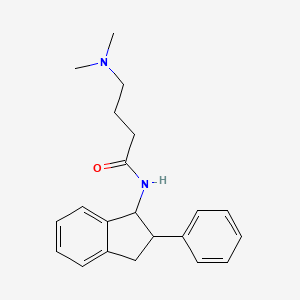
N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylaminobutyryl group attached to a phenyl-indanamine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine typically involves multiple steps, starting with the preparation of the indanamine core. This is followed by the introduction of the phenyl group and the dimethylaminobutyryl moiety. Common reagents used in these reactions include dimethylamine, phenylacetic acid, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of bonds and to avoid unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure specificity and yield. Common reagents include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various physiological effects, depending on the pathways involved. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine can be compared with other similar compounds, such as:
N,N-Dimethylaminoethanol: Known for its use in the synthesis of various pharmaceuticals and as a precursor in organic reactions.
N,N-Dimethylglycine: Studied for its potential health benefits and role in metabolic pathways.
N,N-Dimethyl enaminones: Utilized as building blocks for the synthesis of heterocyclic compounds with biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
CAS No. |
63992-28-9 |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)butanamide |
InChI |
InChI=1S/C21H26N2O/c1-23(2)14-8-13-20(24)22-21-18-12-7-6-11-17(18)15-19(21)16-9-4-3-5-10-16/h3-7,9-12,19,21H,8,13-15H2,1-2H3,(H,22,24) |
InChI Key |
MLVDEEOAFORGGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)NC1C(CC2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


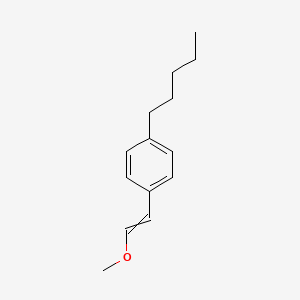
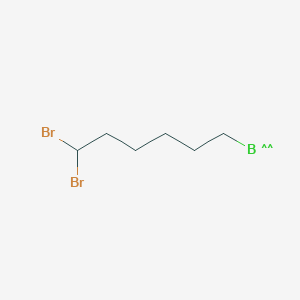
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
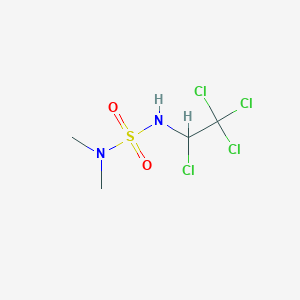

![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
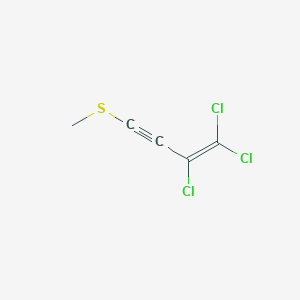
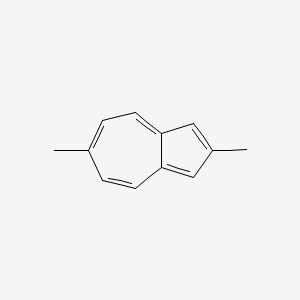
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
